Enantiomeric Excess (ee) Specification vs. Racemate and (S)-Enantiomer
(R)-Benzyloxymethyl-oxirane is commercially available with a certified enantiomeric excess (ee) of min. 98.0% as determined by chiral LC . In contrast, the racemic mixture (CAS 2930-05-4) comprises a 50:50 ratio of (R)- and (S)-enantiomers (ee = 0%). The (S)-enantiomer (CAS 16495-13-9) can be obtained via biocatalytic resolution, but reported preparative yields achieve only 30–95% ee under specific enzymatic conditions [1]. The high ee specification of the commercially sourced (R)-enantiomer eliminates the need for additional chiral resolution steps.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥98.0% ee (TCI specification) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (S)-enantiomer from biocatalytic resolution: 30% ee (Bacillus alcalophilus) to 95% ee (Ylehd enzyme) |
| Quantified Difference | ≥98.0% vs. 0–95% |
| Conditions | Chiral liquid chromatography (LC) analysis per vendor CoA; biocatalytic resolution studies |
Why This Matters
Procurement of high-ee starting material reduces purification burden and ensures stereochemical fidelity in downstream chiral syntheses.
- [1] Bendigiri C, et al. RSC Adv. 2018;8:12918-12926. Ylehd enzyme resolves racemic BGE to (R)-BGE with 95% ee in 20 min. View Source
